Palladium(2+) 1,5-cyclooctadiene dichloride
Description
Palladium(2+) 1,5-cyclooctadiene dichloride is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂). This compound is known for its yellow solid appearance and its solubility in chloroform . It is widely used in various chemical reactions and serves as a catalyst in organic synthesis.
Properties
IUPAC Name |
cycloocta-1,5-diene;palladium(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPTXZOMDSKRS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium(2+) 1,5-cyclooctadiene dichloride can be synthesized by reacting tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction typically involves the following steps:
- Dissolving tetrachloropalladate in hydrochloric acid.
- Adding cycloocta-1,5-diene to the solution.
- Allowing the reaction to proceed under controlled conditions to form the desired product.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Palladium(2+) 1,5-cyclooctadiene dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation and reduction, making it useful in catalytic cycles.
Coupling Reactions: It is commonly used in Heck, Suzuki, and other cross-coupling reactions
Common reagents and conditions used in these reactions include:
Heck Coupling: Alkenes and alkynes with palladium catalysts.
Suzuki Coupling: Aryl bromides with palladium catalysts.
Allylic Substitution: Oximes with allylic acetate.
The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science.
Scientific Research Applications
Palladium(2+) 1,5-cyclooctadiene dichloride has a wide range of scientific research applications, including:
Biology: It is studied for its potential use in biological systems and as a tool for biochemical research.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which cycloocta-1,5-diene;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. The palladium center can undergo oxidative addition, reductive elimination, and other catalytic cycles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Palladium(2+) 1,5-cyclooctadiene dichloride can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure and used in similar catalytic applications.
1,5-Cyclooctadiene: A ligand used in various organometallic complexes.
The uniqueness of cycloocta-1,5-diene;palladium(2+);dichloride lies in its specific reactivity and catalytic properties, making it a valuable tool in organic synthesis and industrial applications.
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